molecular formula C10H20O2 B14416035 2-Pentan-3-yloxyoxane CAS No. 81603-63-6

2-Pentan-3-yloxyoxane

Cat. No.: B14416035
CAS No.: 81603-63-6
M. Wt: 172.26 g/mol
InChI Key: HNMMLAGHGCLBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentan-3-yloxyoxane is an organic compound that belongs to the class of ethers It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) with a pentan-3-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentan-3-yloxyoxane can be achieved through several methods. One common approach involves the reaction of 3-pentanol with oxirane (ethylene oxide) in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes ring closure to form the oxane ring.

Another method involves the use of Grignard reagents. In this approach, 3-pentylmagnesium bromide reacts with oxirane to form the desired product. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the decomposition of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Pentan-3-yloxyoxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pentan-3-yloxyoxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentan-3-yloxyoxane involves its interaction with specific molecular targets. The oxane ring can interact with enzymes and receptors, modulating their activity. The compound can also form hydrogen bonds and van der Waals interactions with biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentan-3-yloxyoxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in different research and industrial applications .

Properties

CAS No.

81603-63-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-pentan-3-yloxyoxane

InChI

InChI=1S/C10H20O2/c1-3-9(4-2)12-10-7-5-6-8-11-10/h9-10H,3-8H2,1-2H3

InChI Key

HNMMLAGHGCLBDE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.